Cas no 882527-38-0 (Boronic acid,B-(5-amino-1-naphthalenyl)-)

Boronic acid, B-(5-amino-1-naphthalenyl)-, is a specialized boronic acid derivative featuring a naphthalene backbone with an amino substituent at the 5-position. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its electron-rich aromatic system enhances reactivity with aryl halides. The amino group further increases its utility by enabling additional functionalization or coordination with metal catalysts. Its stability under typical reaction conditions and compatibility with diverse substrates make it a preferred choice for constructing complex biaryl structures in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its reactivity.
Boronic acid,B-(5-amino-1-naphthalenyl)- structure
882527-38-0 structure
Product name:Boronic acid,B-(5-amino-1-naphthalenyl)-
CAS No:882527-38-0
MF:C10H10BNO2
MW:187.002902507782
MDL:MFCD16878952
CID:710333

Boronic acid,B-(5-amino-1-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-(5-amino-1-naphthalenyl)-
    • (5-aminonaphthalen-1-yl)boronic acid
    • Boronic acid, (5-amino-1-naphthalenyl)- (9CI)
    • 5-amino-naphthalene-1-boronic acid
    • Boronic acid, B-(5-amino-1-naphthalenyl)-
    • MDL: MFCD16878952
    • Inchi: 1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2
    • InChI Key: UUUJTFIJGLQUDP-UHFFFAOYSA-N
    • SMILES: B(C1=C2C(C(N)=CC=C2)=CC=C1)(O)O

Computed Properties

  • Exact Mass: 187.08
  • Monoisotopic Mass: 187.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 66.5A^2

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 460.3±37.0 °C(Predicted)
  • PSA: 66.48000
  • LogP: 0.68300
  • pka: 9.09±0.30(Predicted)

Boronic acid,B-(5-amino-1-naphthalenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A249000108-500mg
1-Aminonaphthalene-5-boronic acid
882527-38-0 98%
500mg
$1155.09 2023-08-31
Enamine
EN300-8618810-0.25g
(5-aminonaphthalen-1-yl)boronic acid
882527-38-0 95%
0.25g
$200.0 2024-05-21
Enamine
EN300-8618810-0.5g
(5-aminonaphthalen-1-yl)boronic acid
882527-38-0 95%
0.5g
$374.0 2024-05-21
Enamine
EN300-8618810-1.0g
(5-aminonaphthalen-1-yl)boronic acid
882527-38-0 95%
1.0g
$499.0 2024-05-21
Enamine
EN300-8618810-5.0g
(5-aminonaphthalen-1-yl)boronic acid
882527-38-0 95%
5.0g
$1448.0 2024-05-21
eNovation Chemicals LLC
Y1052716-10g
BORONIC ACID, (5-AMINO-1-NAPHTHALENYL)-
882527-38-0 95%
10g
$2285 2024-07-28
eNovation Chemicals LLC
Y1052716-5g
BORONIC ACID, (5-AMINO-1-NAPHTHALENYL)-
882527-38-0 95%
5g
$1685 2025-02-21
eNovation Chemicals LLC
Y1052716-5g
BORONIC ACID, (5-AMINO-1-NAPHTHALENYL)-
882527-38-0 95%
5g
$1685 2024-07-28
Alichem
A249000108-250mg
1-Aminonaphthalene-5-boronic acid
882527-38-0 98%
250mg
$801.49 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1876456-1g
(5-Aminonaphthalen-1-yl)boronic acid
882527-38-0 98%
1g
¥6038.00 2024-04-27

Additional information on Boronic acid,B-(5-amino-1-naphthalenyl)-

Boronic acid, B-(5-amino-1-naphthalenyl) (CAS No. 882527-38-0): A Comprehensive Overview

Boronic acid, B-(5-amino-1-naphthalenyl) (CAS No. 882527-38-0) is a versatile compound with significant applications in various fields of chemistry and biology. This article aims to provide a detailed and comprehensive overview of this compound, including its chemical properties, synthesis methods, and its role in recent research and applications.

Boronic acid, B-(5-amino-1-naphthalenyl) is a member of the boronic acid family, characterized by the presence of a boron atom bonded to three oxygen atoms. The specific structure of this compound includes a naphthalene ring with an amino group at the 5-position, making it particularly interesting for its unique chemical and biological properties.

The chemical formula of Boronic acid, B-(5-amino-1-naphthalenyl) is C12H12BO3N. Its molecular weight is approximately 234.03 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in water and polar organic solvents such as methanol and ethanol.

Synthesis Methods: The synthesis of Boronic acid, B-(5-amino-1-naphthalenyl) can be achieved through several routes. One common method involves the reaction of 5-amino-1-naphthol with boron trifluoride etherate in the presence of an appropriate base. Another approach involves the palladium-catalyzed coupling reaction between 5-amino-1-naphthylboronic acid pinacol ester and a suitable boron source, followed by hydrolysis to form the final product.

Chemical Properties: Boronic acid, B-(5-amino-1-naphthalenyl) exhibits several notable chemical properties that make it valuable in various applications. The boronic acid functional group can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds. Additionally, the amino group on the naphthalene ring provides opportunities for further functionalization and conjugation with other molecules.

Biological Applications: Recent research has highlighted the potential of Boronic acid, B-(5-amino-1-naphthalenyl) in biological systems. Studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways, making it a promising candidate for drug development. For instance, it has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are implicated in various diseases such as glaucoma and cancer.

In another study, Boronic acid, B-(5-amino-1-naphthalenyl) was found to exhibit antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the disruption of viral replication processes through interactions with viral proteins or host cell factors.

Analytical Techniques: The characterization of Boronic acid, B-(5-amino-1-naphthalenyl) can be performed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques provide detailed information about the molecular structure and purity of the compound.

Safety Considerations: While Boronic acid, B-(5-amino-1-naphthalenyl) is generally considered safe for laboratory use when proper handling procedures are followed, it is important to adhere to standard safety guidelines. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and disposing of waste materials according to local regulations.

FUTURE PERSPECTIVES: The future prospects for Boronic acid, B-(5-amino-1-naphthalenyl) are promising. Ongoing research continues to explore its potential applications in drug discovery, materials science, and other fields. As new synthetic methods are developed and more detailed studies are conducted on its biological activities, it is likely that this compound will find even more diverse uses in the coming years.

In conclusion, Boronic acid, B-(5-amino-1-naphthalenyl) (CAS No. 882527-38-0) is a multifaceted compound with a wide range of applications in chemistry and biology. Its unique chemical structure and properties make it an important molecule for both academic research and industrial development.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd